CU-T12-9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CU-T12-9 is a synthetic small molecule that acts as an agonist for Toll-like receptor 2 (TLR2). It specifically binds to and activates the TLR2-TLR1 heterodimer, which is essential for downstream signaling in the immune response . This compound has been derived from the screening and optimization of a TLR2-activating compound library .

Scientific Research Applications

CU-T12-9 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the activation of Toll-like receptors and their signaling pathways.

Biology: Employed in cellular assays to investigate the role of TLR2-TLR1 heterodimers in immune responses.

Medicine: Potential use as an immune stimulant in vaccine development and as a therapeutic agent for inflammatory and infectious diseases.

Industry: Utilized in the development of new drugs and therapeutic agents targeting Toll-like receptors

Mechanism of Action

Target of Action

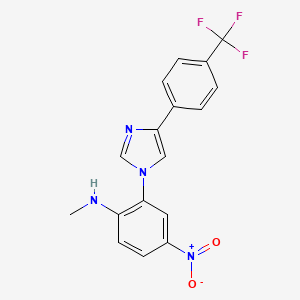

CU-T12-9, also known as N-methyl-4-nitro-2-(4-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)aniline, is a potent agonist for the Toll-like receptor 2 (TLR2) heterodimer, specifically TLR1/2 . TLRs are a type of pattern recognition receptor that play a crucial role in the innate immune system, regulating both innate immunity and subsequent adaptive immune responses .

Mode of Action

This compound binds to and activates the TLR2-TLR1 heterodimer . The binding site of this compound is suggested to be on the interface of the heterodimer, which supports its selective affinity for TLR2-TLR1 . Even at high concentrations, this compound maintains its selective agonistic activity .

Biochemical Pathways

Upon binding to the TLR2-TLR1 heterodimer, this compound activates the NF-κB-dependent signaling pathway . This results in the expression of downstream effectors such as TNF-α, IL-10, and iNOS . These molecules play a significant role in the immune response, including inflammation and the regulation of immune cell function .

Result of Action

The activation of the TLR2-TLR1 heterodimer by this compound leads to a cascade of immune responses. It activates both the innate and the adaptive immune systems . The activation of NF-κB-dependent signaling leads to the expression of proinflammatory cytokines such as TNF-α, as well as other molecules like IL-10 and iNOS . These molecules have various effects on immune cells and can influence the overall immune response .

Biochemical Analysis

Biochemical Properties

CU-T12-9 plays a significant role in biochemical reactions. It binds to and activates TLR2-TLR1, one of the essential TLR2-heterodimers required for downstream signaling . The binding site of this compound has been suggested to be on the interface of the heterodimer, supporting its selective affinity for TLR2-TLR1 . This interaction with TLR2-TLR1 is crucial for the activation of NF-κB-dependent signaling, leading to the expression of TNF-α, IL-10, and iNOS .

Cellular Effects

In terms of cellular effects, this compound influences cell function by activating NF-κB-dependent signaling upon binding to the TLR2-TLR1 heterodimer . This activation leads to the expression of TNF-α, IL-10, and iNOS , which are key players in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and activation of the TLR2-TLR1 heterodimer . This binding is suggested to occur at the interface of the heterodimer, which supports its selective affinity . Upon binding, this compound activates NF-κB-dependent signaling, leading to changes in gene expression, including the expression of TNF-α, IL-10, and iNOS .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is provided as a dried powder and is stable for at least 6 months when properly stored . It maintains its selective agonistic activity, even at high concentrations, with minimal cytotoxicity .

Metabolic Pathways

Given its role as a TLR2-TLR1 agonist, it is likely to interact with enzymes or cofactors involved in TLR2-TLR1 signaling pathways .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its role as a TLR2-TLR1 agonist, it is likely to be localized where TLR2-TLR1 is present within the cell .

Preparation Methods

CU-T12-9 is synthesized through a series of chemical reactions involving the formation of the TLR2-TLR1 agonist. The preparation involves resuspending this compound in dimethyl sulfoxide (DMSO) and mixing well by vortexing . The compound is then stored at -20°C to maintain its stability. Industrial production methods involve high-throughput screening and optimization of synthetic compound libraries to identify and enhance the agonistic activity of the molecule .

Chemical Reactions Analysis

CU-T12-9 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Comparison with Similar Compounds

CU-T12-9 is unique in its selective activation of the TLR2-TLR1 heterodimer, even at high concentrations, with minimal cytotoxicity . Similar compounds include:

Pam3CSK4: A synthetic triacylated lipopeptide that activates TLR2-TLR1.

FSL-1: A synthetic diacylated lipopeptide that activates TLR2-TLR6.

Imiquimod: A TLR7 agonist used in the treatment of certain skin conditions.

This compound stands out due to its high specificity and minimal cytotoxicity, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name |

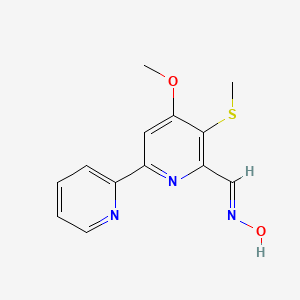

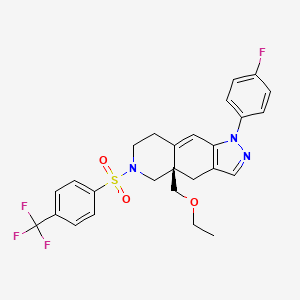

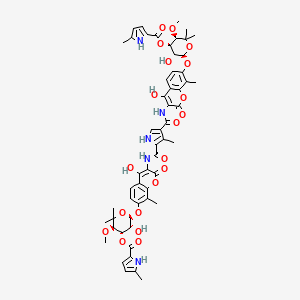

N-methyl-4-nitro-2-[4-[4-(trifluoromethyl)phenyl]imidazol-1-yl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4O2/c1-21-14-7-6-13(24(25)26)8-16(14)23-9-15(22-10-23)11-2-4-12(5-3-11)17(18,19)20/h2-10,21H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITXVDAFEYLWQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])N2C=C(N=C2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)